2-Chloro-4-(cyclopropylmethoxy)pyrimidine CAS number and properties
2-Chloro-4-(cyclopropylmethoxy)pyrimidine CAS number and properties
An In-depth Technical Guide to 2-Chloro-4-(cyclopropylmethoxy)pyrimidine
Senior Application Scientist's Foreword: This guide provides a detailed technical overview of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not prominently indexed in major chemical databases as of this writing, its synthesis and reactivity can be confidently extrapolated from the well-established chemistry of its parent scaffold, the 2,4-dichloropyrimidines. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, synthetic protocols, and strategic insights required to effectively utilize this class of compounds. The principles and methodologies described herein are grounded in the extensive literature surrounding 2-chloro-4-alkoxypyrimidines.
Core Compound Profile & Physicochemical Properties
2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a disubstituted pyrimidine featuring a reactive chlorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. The pyrimidine core is a ubiquitous motif in numerous FDA-approved drugs, making its derivatives highly valuable in pharmaceutical research. The strategic placement of a leaving group (chlorine) and a modifiable ether linkage makes this compound a versatile intermediate for library synthesis and lead optimization.
The properties listed below are estimated based on its close analogue, 2-Chloro-4-methoxypyrimidine (CAS: 22536-63-6).[1][2]
| Property | Value | Source/Analogue |
| CAS Number | Not Found | Target Molecule |
| Molecular Formula | C₈H₉ClN₂O | Calculated |
| Molecular Weight | 184.62 g/mol | Calculated |
| Appearance | White to off-white solid | Analogue Data |
| Melting Point | ~54-57 °C | 2-Chloro-4-methoxypyrimidine[1] |
| Boiling Point | Not Available | - |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, THF. | General chemical knowledge |
Synthesis and Mechanistic Insights: A Protocol for Selective Functionalization
The synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is rooted in the principles of nucleophilic aromatic substitution (SₙAr) on a di-halogenated pyrimidine core. The foundational starting material is the inexpensive and commercially available 2,4-dichloropyrimidine.
Causality of Experimental Design:
The key to this synthesis is achieving regioselectivity. In nucleophilic substitution reactions of 2,4-dichloropyrimidine, the C4 position is inherently more reactive than the C2 position.[3] This preferential reactivity is due to the greater electron deficiency at the C4/C6 positions, which better stabilizes the negative charge of the Meisenheimer complex intermediate during nucleophilic attack. This established electronic preference allows for a controlled, stepwise functionalization, first at C4, leaving the C2 chlorine available for subsequent diversification.
Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine
This protocol describes the selective monosubstitution at the C4 position using cyclopropylmethanol.
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopropylmethanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF.
-
Slowly add cyclopropylmethanol (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve, forming the sodium cyclopropylmethoxide nucleophile.
-
Nucleophilic Substitution: While maintaining the temperature at 0 °C, add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 2-Chloro-4-(cyclopropylmethoxy)pyrimidine.
Synthesis Workflow Diagram
Caption: Regioselective synthesis of the target compound.
Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine lies in the reactivity of the remaining chlorine atom at the C2 position. This position is now primed for a second, distinct chemical transformation.
Driving Force for C2 Reactivity:
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic substitution.[3] After the introduction of the electron-donating cyclopropylmethoxy group at C4, the C2 position remains sufficiently electrophilic to react with a wide range of nucleophiles or to participate in metal-catalyzed cross-coupling reactions. This dual reactivity makes the initial 2,4-dichloropyrimidine scaffold a powerful tool for creating molecular diversity.
Common Subsequent Transformations:
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Nucleophilic Aromatic Substitution (SₙAr): The C2-chloro group can be readily displaced by various nucleophiles, including primary and secondary amines, thiols, and other alkoxides. This is one of the most common methods for elaborating the pyrimidine core in drug discovery programs.[4]
-
Suzuki Coupling: Palladium-catalyzed Suzuki coupling allows for the formation of a carbon-carbon bond at the C2 position by reacting with a boronic acid or ester. This is a robust method for introducing aryl or heteroaryl moieties.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative to SₙAr for forming carbon-nitrogen bonds, particularly with less nucleophilic amines.
-
C-S Coupling: Palladium catalysts can also be employed to form carbon-sulfur bonds with thiols, complementing direct SₙAr reactions.[6]
Logical Relationship of Reactivity
Caption: Synthetic utility of the C2-chloro group.
Applications in Drug Discovery
The 2,4-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its prevalence stems from the ability of the pyrimidine nitrogens to act as hydrogen bond acceptors, interacting with biological targets like protein kinases. The substituents at the C2 and C4 positions can be tailored to occupy specific pockets in an enzyme's active site, thereby tuning potency and selectivity.
While specific drugs derived from 2-Chloro-4-(cyclopropylmethoxy)pyrimidine are not documented, the broader class of 2-substituted-4-alkoxypyrimidines is integral to the development of:
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to mimic the adenine ring of ATP, enabling them to bind to the enzyme's ATP-binding site.
-
Antiviral and Anticancer Agents: The pyrimidine structure is fundamental to nucleobases, making its derivatives effective as antimetabolites in cancer and virology.[7]
-
Central Nervous System (CNS) Agents: The scaffold has been explored for developing agents targeting CNS receptors.
The synthetic flexibility offered by intermediates like 2-Chloro-4-(cyclopropylmethoxy)pyrimidine allows for the rapid generation of compound libraries, which is a cornerstone of modern hit-to-lead and lead optimization campaigns.[4]
Safety and Handling
Based on the Safety Data Sheets (SDS) of analogous compounds like 2-Chloro-4-methylpyrimidine and 2-Chloro-4-methoxypyrimidine, the following safety precautions are advised.[1][8][9]
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[8]
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
References
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J.M. Large, et al. (2011). Bioorganic & Medicinal Chemistry, 19, 836–851. ([Link])
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. ([Link])
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C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. ([Link])
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. ([Link])
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2-Chloro-4-methoxypyrimidine. PubChem. ([Link])
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2-chloro-5-(cyclopropylmethoxy)pyrimidine. ChemUniverse. ([Link])
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One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. ([Link])
- Synthesis of chlorinated pyrimidines.
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2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. PubChem. ([Link])
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Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine. Ningbo Inno Pharmchem Co.,Ltd. ([Link])
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH. ([Link])
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2-chloropyrimidine. Organic Syntheses Procedure. ([Link])
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. ([Link])
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